molecular formula C7H9ClN2O B11826352 Methyl isonicotinimidate HCl

Methyl isonicotinimidate HCl

Katalognummer: B11826352
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: ZYFCVDMZJUKBGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl isonicotinimidate hydrochloride is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of isonicotinic acid and is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of methyl isonicotinimidate hydrochloride typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming methyl isonicotinate, which is then treated with hydrochloric acid to yield methyl isonicotinimidate hydrochloride . Industrial production methods often employ similar synthetic routes but may include additional purification steps to ensure high purity and yield.

Analyse Chemischer Reaktionen

Methyl isonicotinimidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl isonicotinimidate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Wirkmechanismus

The mechanism of action of methyl isonicotinimidate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Methyl isonicotinimidate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of methyl isonicotinimidate hydrochloride lies in its specific reactivity and the range of applications it supports, making it a valuable tool in various scientific disciplines.

Eigenschaften

Molekularformel

C7H9ClN2O

Molekulargewicht

172.61 g/mol

IUPAC-Name

methyl pyridine-4-carboximidate;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-2-4-9-5-3-6;/h2-5,8H,1H3;1H

InChI-Schlüssel

ZYFCVDMZJUKBGZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=N)C1=CC=NC=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.